molecular formula C16H18N2O2S B303012 N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide

Numéro de catalogue B303012
Poids moléculaire: 302.4 g/mol
Clé InChI: ONXHMNSDLHHERY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, commonly known as MTB-TK, is a small molecule inhibitor that targets the tyrosine kinase activity of the enzyme, thymidine kinase 1 (TK1). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Mécanisme D'action

MTB-TK works by binding to the ATP-binding site of the N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide enzyme, thereby inhibiting its activity. N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide is an essential enzyme involved in DNA synthesis, and its overexpression in cancer cells is associated with increased proliferation and resistance to chemotherapy. By inhibiting N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide activity, MTB-TK disrupts DNA synthesis and induces cell death in cancer cells.
Biochemical and Physiological Effects
MTB-TK has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. In addition to its anti-proliferative effects, MTB-TK has also been found to induce autophagy in cancer cells, which is a process that leads to the degradation of damaged cellular components and can enhance the efficacy of chemotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of MTB-TK is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells and tissues. However, one limitation of MTB-TK is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further research is needed to optimize the dosing and administration of MTB-TK for maximum efficacy.

Orientations Futures

There are several future directions for research on MTB-TK. One area of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the optimization of the dosing and administration of MTB-TK to enhance its efficacy in vivo. Additionally, further studies are needed to investigate the potential of MTB-TK as a combination therapy with other cancer treatments. Overall, MTB-TK has shown great promise as a potential therapeutic agent for cancer treatment, and further research is needed to fully explore its potential.

Méthodes De Synthèse

MTB-TK is synthesized using a multistep process that involves the condensation of 4-aminobenzoic acid with 2-methylbutanoyl chloride to form N-(2-methylbutanoyl)-4-aminobenzoic acid. This intermediate product is then coupled with 2-thiophenecarboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents to form MTB-TK.

Applications De Recherche Scientifique

MTB-TK has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively inhibit the proliferation of cancer cells by targeting the N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide enzyme, which is overexpressed in many types of cancer. MTB-TK has also been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.

Propriétés

Nom du produit

N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide

Formule moléculaire

C16H18N2O2S

Poids moléculaire

302.4 g/mol

Nom IUPAC

N-[4-(2-methylbutanoylamino)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-3-11(2)15(19)17-12-6-8-13(9-7-12)18-16(20)14-5-4-10-21-14/h4-11H,3H2,1-2H3,(H,17,19)(H,18,20)

Clé InChI

ONXHMNSDLHHERY-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2

SMILES canonique

CCC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.